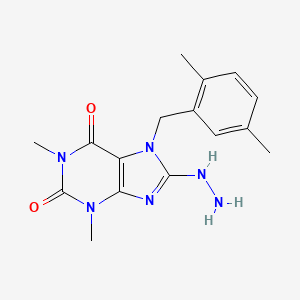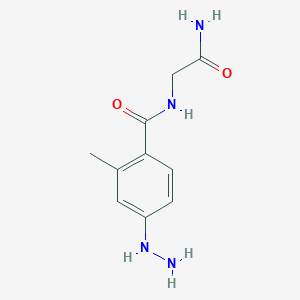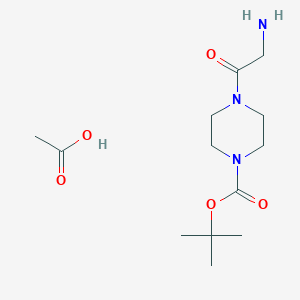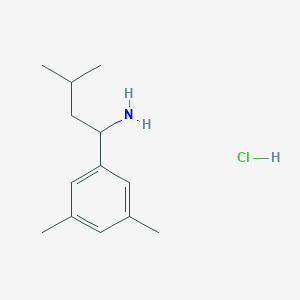![molecular formula C28H26Br2N4+2 B14785631 4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1,1’‘-[1,4-phenylenebis(methylene)]bis-, dibromide is a chemical compound with the molecular formula C28H26Br2N4+2. It is also known by other names such as 1,1’-[1,4-phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide and 1,1’-[1,4-phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide (9CI) . This compound is characterized by its unique structure, which includes two bipyridinium units connected by a phenylenebis(methylene) linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’‘-[1,4-phenylenebis(methylene)]bis-, dibromide typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene. The reaction is carried out in an aqueous solution, where the bipyridine units react with the bromomethyl groups to form the desired product . The reaction conditions often include stirring at room temperature for several minutes to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and stirring to ensure uniformity and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical applications.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and solvents like water or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds. Substitution reactions result in the replacement of bromide ions with other functional groups .
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of advanced materials, such as photochromic materials and sensors.
Wirkmechanismus
The mechanism of action of 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide involves its interaction with molecular targets and pathways. The compound can interact with various biomolecules, leading to changes in their structure and function. These interactions can result in biological effects such as inhibition of enzyme activity or modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide include:
- 1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) dibromide
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) bis(hexafluorophosphate)
Uniqueness
What sets 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide apart is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C28H26Br2N4+2 |
|---|---|
Molekulargewicht |
578.3 g/mol |
IUPAC-Name |
4-pyridin-1-ium-4-yl-1-[[4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;; |
InChI-Schlüssel |
QSNYIUIZTNLTGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)






![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)


![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)
